

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Cyclopropylphenol Derivatives

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Compound of Interest

Compound Name: 4-Cyclopropylphenol

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For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced relationships between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of **4-cyclopropylphenol** derivatives. While systematic SAR studies focusing exclusively on a broad matrix of **4-cyclopropylphenol** analogs are not extensively documented in publicly available literature, by synthesizing data from studies on related 4-alkylphenols and compounds incorporating the cyclopropylphenol moiety, we can elucidate key principles guiding their biological activity, particularly in the realms of antimicrobial and anticancer research. This guide will delve into the rationale behind experimental design, compare the performance of key derivatives, and provide detailed experimental protocols to support further investigation.

Introduction: The Significance of the 4-Cyclopropylphenol Scaffold

The phenol moiety is a well-established pharmacophore present in numerous therapeutic agents and natural products. Its hydroxyl group can act as a hydrogen bond donor and acceptor, and the aromatic ring can engage in various non-covalent interactions with biological targets. The introduction of a cyclopropyl group at the 4-position introduces unique conformational constraints and lipophilicity compared to other alkyl substituents. The three-membered ring's strained nature and pseudo-unsaturated character can lead to enhanced binding affinity and metabolic stability in certain contexts.

This guide will focus on how modifications to the **4-cyclopropylphenol** core, including substitutions on the phenyl ring and alterations to the cyclopropyl group itself, influence biological outcomes. We will draw comparisons with other 4-substituted phenol derivatives to highlight the specific contributions of the cyclopropyl moiety.

Comparative Analysis of Biological Activities

The primary biological activities reported for compounds containing the **4-cyclopropylphenol** motif are antimicrobial and anticancer. The following sections compare the impact of structural modifications on these activities, supported by experimental data from various studies.

Antimicrobial Activity: A Tale of Lipophilicity and Steric Hindrance

The antimicrobial activity of phenolic compounds is often linked to their ability to disrupt microbial cell membranes. The lipophilicity of the molecule, which governs its ability to partition into the lipid bilayer, is a critical determinant of its efficacy.

A study on the antimicrobial activity of a series of 4-alkylphenols against Gram-positive and Gram-negative bacteria revealed a clear trend: increasing the alkyl chain length from methyl to hexyl generally enhances antimicrobial potency.^[1] This is attributed to an optimal balance of hydrophobicity that facilitates membrane insertion and disruption. The cyclopropyl group, with its unique electronic and steric properties, offers a compelling variation on this theme.

Table 1: Comparison of Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of 4-Alkylphenol Derivatives

Compound	R-Group at C4	MIC (µg/mL) vs. <i>S. aureus</i>	MIC (µg/mL) vs. <i>E. coli</i>	Reference
1	-CH ₃ (p-cresol)	>100	>100	[1]
2	-CH ₂ CH ₃	50	100	[1]
3	-CH(CH ₃) ₂	25	50	[1]
4	-c-C ₃ H ₅ (4-Cyclopropylphenol)	Data not directly available, but predicted to be potent based on lipophilicity	Data not directly available	N/A
5	-CH ₂ CH ₂ CH ₂ CH ₃	12.5	25	[1]
6	-CH ₂ CH ₂ CH ₂ CH ₂ CH ₃	6.25	12.5	[1]

Note: Direct comparative data for **4-cyclopropylphenol** within this specific series was not found in the cited literature. The entry for **4-cyclopropylphenol** is predictive based on general SAR principles for alkylphenols.

Causality Behind Experimental Observations:

- **Lipophilicity:** The increase in antimicrobial activity with longer alkyl chains (compounds 1-3, 5, 6) directly correlates with increased lipophilicity, enhancing membrane disruption.[1] The cyclopropyl group is more lipophilic than a methyl or ethyl group, suggesting that **4-cyclopropylphenol** would likely exhibit greater antimicrobial activity than p-cresol or 4-ethylphenol.
- **Steric Factors:** While lipophilicity is a primary driver, the shape and size of the alkyl group also play a role. The compact nature of the cyclopropyl ring may offer a favorable profile for interacting with membrane components compared to a linear alkyl chain of similar carbon count.

Further substitutions on the phenyl ring of 4-alkylphenols can modulate their activity. For instance, the introduction of halogen atoms can increase lipophilicity and electronic effects, often leading to enhanced antimicrobial action.

Anticancer Activity: Targeting Key Cellular Pathways

The 4-cyclopropylphenyl moiety has been incorporated into molecules designed as inhibitors of various protein kinases, which are critical regulators of cell growth and proliferation and are often dysregulated in cancer.

One notable study explored a series of pyrrolo[2,1-f][2,3,4]triazine-based VEGFR-2 kinase inhibitors.^[5] While not a direct SAR study of substituted **4-cyclopropylphenols**, it highlights the favorable contribution of a related moiety, 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino, to potent enzyme inhibition. This suggests that the cyclopropyl group is well-tolerated and can contribute positively to binding affinity within the ATP-binding pocket of kinases.

Table 2: Kinase Inhibitory Activity of Selected Compounds

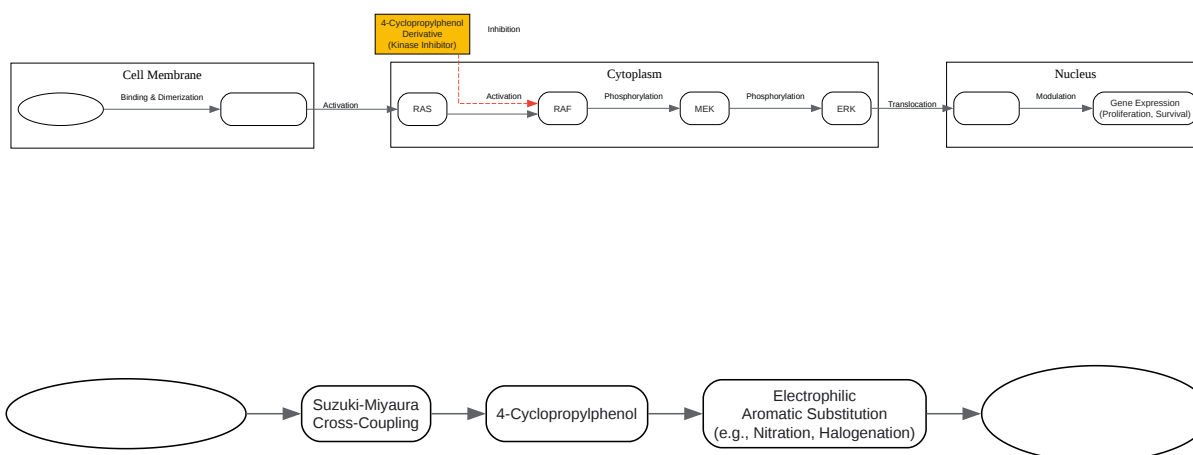
Compound	Core Structure	Key Substituent	VEGFR-2 IC ₅₀ (nM)	Reference
A	Pyrrolotriazine	4-(Phenylamino)	>1000	^[5]
B	Pyrrolotriazine	4-(2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino)	15	^[5]
C	Pyrrolotriazine	4-(2,4-Difluoro-5-(ethylcarbamoyl)phenylamino)	45	^[5]

Expertise in Action: Interpreting the Data

The data in Table 2 suggests that the cyclopropyl group in compound B is more favorable for VEGFR-2 inhibition than the ethyl group in compound C.^[5] This could be due to several factors:

- **Conformational Rigidity:** The cyclopropyl group restricts the conformational freedom of the side chain, potentially locking it into a bioactive conformation that fits optimally within the kinase's binding site.
- **Hydrophobic Interactions:** The cyclopropyl group can engage in favorable hydrophobic interactions with nonpolar residues in the ATP-binding pocket.
- **Metabolic Stability:** The cyclopropyl group is often more resistant to metabolic degradation than linear alkyl chains, which can lead to improved pharmacokinetic properties.

The following diagram illustrates a generic kinase signaling pathway that is often a target in cancer therapy.



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Caption: A general workflow for the synthesis of substituted **4-cyclopropylphenol** derivatives.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of **4-Cyclopropylphenol**

- To a solution of 4-bromophenol (1.0 eq.) in a suitable solvent such as toluene or a mixture of dioxane and water, add cyclopropylboronic acid (1.2-1.5 eq.) and a base such as K_2CO_3 or Cs_2CO_3 (2.0-3.0 eq.).

- Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
- Add a palladium catalyst, such as $\text{Pd}(\text{PPh}_3)_4$ (0.02-0.05 eq.), to the reaction mixture.
- Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate.
- Separate the organic layer, wash with brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **4-cyclopropylphenol**.

Step 2: Electrophilic Aromatic Substitution (Example: Nitration)

- Dissolve **4-cyclopropylphenol** (1.0 eq.) in a suitable solvent such as acetic acid or dichloromethane and cool the solution to 0 °C in an ice bath.
- Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature at 0 °C.
- Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
- Extract the product with an organic solvent like ethyl acetate.
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous Na_2SO_4 , and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired nitro-substituted **4-cyclopropylphenol** derivative.

Protocol for Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure. [3][6][7]

- Preparation of Bacterial Inoculum:
 - Streak the bacterial strain (e.g., *S. aureus*, *E. coli*) on a suitable agar plate and incubate for 18-24 hours at 37 °C.
 - Select 3-5 colonies and inoculate into a tube containing Mueller-Hinton Broth (MHB).
 - Incubate the broth culture at 37 °C until it reaches the turbidity of a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the test wells. [6]
- Preparation of Test Compounds:
 - Prepare a stock solution of the **4-cyclopropylphenol** derivative in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to obtain a range of concentrations.
- Inoculation and Incubation:
 - Add the diluted bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.
 - Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
 - Incubate the plate at 37 °C for 18-24 hours.
- Determination of MIC:

- After incubation, visually inspect the wells for turbidity.
- The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol for In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a luminescence-based assay that measures ATP consumption. [2][8]

- Compound Preparation:
 - Prepare a stock solution of the **4-cyclopropylphenol** derivative in 100% DMSO.
 - Create a serial dilution series (e.g., 10-point, 3-fold dilutions) of the compound in DMSO.
- Assay Plate Preparation:
 - In a 96-well or 384-well plate, add a small volume (e.g., 2.5 μ L) of the serially diluted compound or DMSO control to each well. [2]
- Kinase Reaction:
 - Prepare a kinase reaction mixture containing the target kinase, its specific substrate, and assay buffer.
 - Add the kinase reaction mixture to each well of the assay plate.
 - Pre-incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase. [2] * Initiate the kinase reaction by adding a solution of ATP.
 - Incubate the plate at a controlled temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes). [2]
- Signal Detection:
 - Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

- Incubate to allow for the conversion of ADP to ATP and the generation of a luminescent signal.
- Measure the luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is inversely proportional to the kinase activity.
 - Plot the luminescence signal against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC_{50} value (the concentration of inhibitor required to reduce kinase activity by 50%).

Conclusion and Future Directions

The **4-cyclopropylphenol** scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, primarily from related compound series, suggests that the cyclopropyl group imparts favorable properties of lipophilicity, conformational rigidity, and metabolic stability, which can contribute to potent antimicrobial and anticancer activities.

Future SAR studies should focus on the systematic synthesis and evaluation of a diverse library of **4-cyclopropylphenol** derivatives. Key areas for investigation include:

- Substitution on the Phenyl Ring: Exploring the effects of electron-donating and electron-withdrawing groups at various positions on the phenyl ring to modulate the electronic properties and potential for additional interactions with biological targets.
- Modification of the Cyclopropyl Group: Introducing substituents on the cyclopropyl ring to probe steric and electronic effects and to potentially introduce new interaction points.
- Bioisosteric Replacements: Replacing the cyclopropyl group with other small, strained rings (e.g., cyclobutyl) or bioisosteres to further understand the structural requirements for activity.

By employing the detailed synthetic and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around the **4-cyclopropylphenol** core and uncover new derivatives with enhanced potency and selectivity, ultimately contributing to the development of next-generation therapeutics.

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